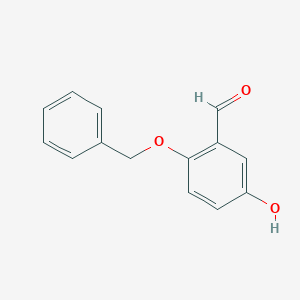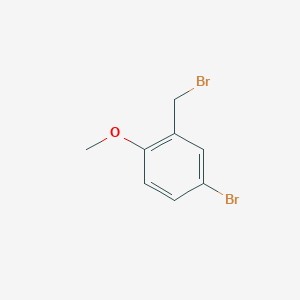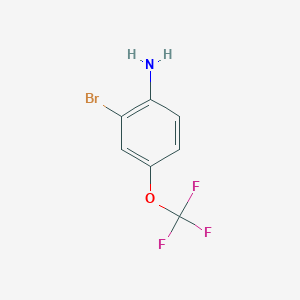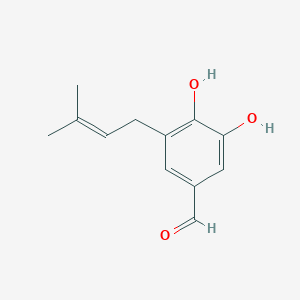
3,4-Dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde: is a chemical compound characterized by the presence of two hydroxyl groups and a prenyl group attached to a benzaldehyde core. This compound is known for its biological activities and is often isolated from natural sources such as plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with prenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters or ethers
Scientific Research Applications
Chemistry: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties. It is studied for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antileishmanial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The biological activities of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde are attributed to its ability to interact with various molecular targets. For instance, it can inhibit the function of specific enzymes or proteins involved in disease pathways. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Methyl 3,4-dihydroxy-5-(3-methyl-2-butenyl)benzoate: This compound has a similar structure but with a methyl ester group instead of an aldehyde group.
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl): Another structurally similar compound with slight variations in the position of the prenyl group.
Uniqueness: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
161095-35-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3,4-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-7,14-15H,4H2,1-2H3 |
InChI Key |
DIYXVDVQPLASLL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
Synonyms |
Benzaldehyde, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


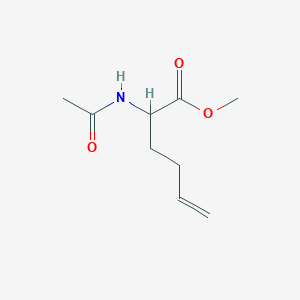

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

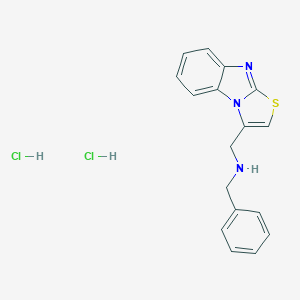

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one](/img/structure/B65638.png)

